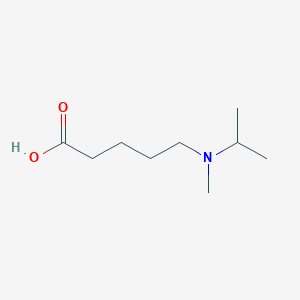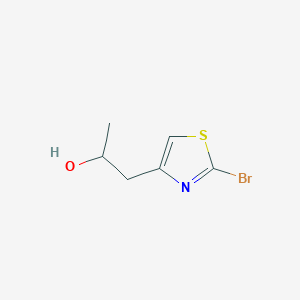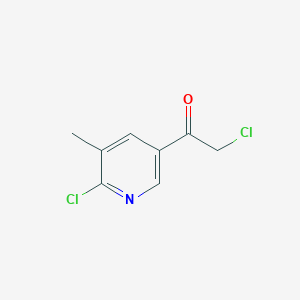
2-Chloro-1-(6-chloro-5-methyl-3-pyridinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H7Cl2NO It is a chlorinated derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one typically involves the chlorination of 1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux
The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The choice of chlorinating agent and reaction conditions may vary depending on the scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), and catalysts (acid or base catalysts).
Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted derivatives with nucleophiles replacing chlorine atoms.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one: A precursor in the synthesis of 2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one.
2-chloro-1-(6-methylpyridin-3-yl)ethan-1-one: A structurally similar compound with a different substitution pattern.
Uniqueness
2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethan-1-one is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7Cl2NO |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
2-chloro-1-(6-chloro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7Cl2NO/c1-5-2-6(7(12)3-9)4-11-8(5)10/h2,4H,3H2,1H3 |
Clave InChI |
LAIOWPRGQWYCCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


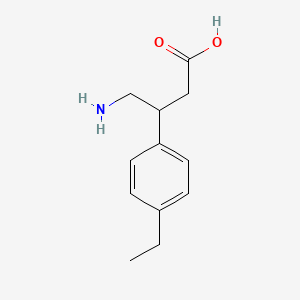
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
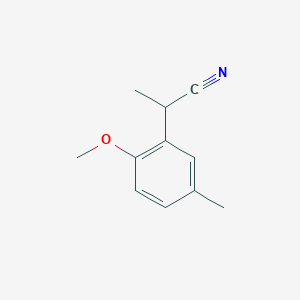
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
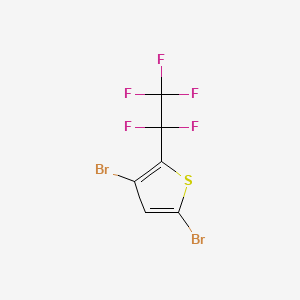
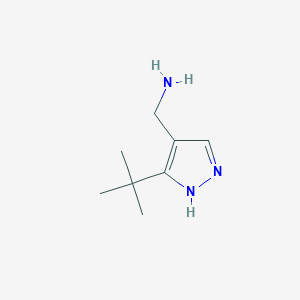
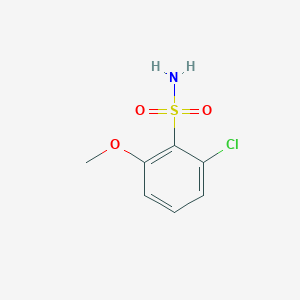
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
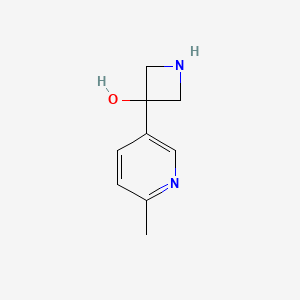

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
